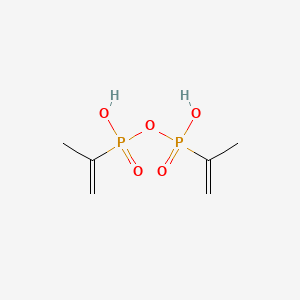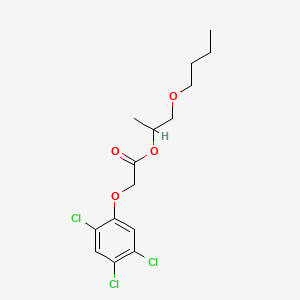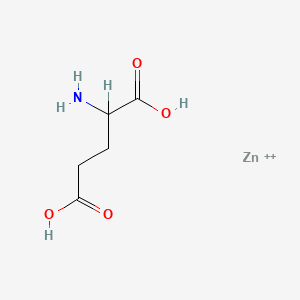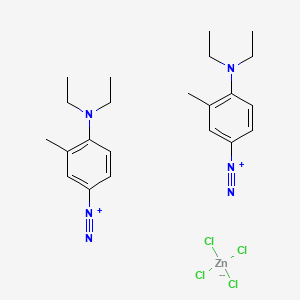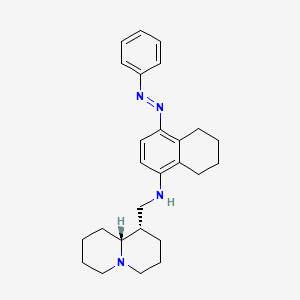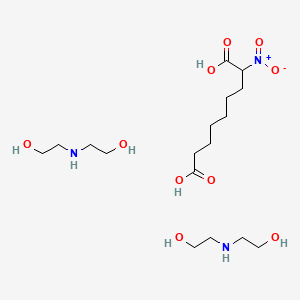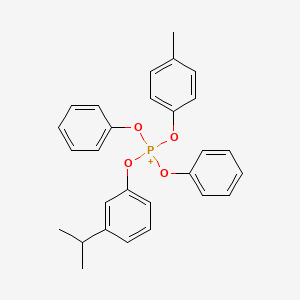
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is an organophosphorus compound characterized by the presence of three phenoxy groups attached to a central phosphorus atom. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium typically involves the reaction of phosphorus trichloride with the corresponding phenol derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
PCl3+3ArOH→P(ArO)3+3HCl
where ArOH represents the phenol derivatives.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents include dichloromethane and toluene.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The phenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology
In biological research, organophosphorus compounds are studied for their potential as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition.
Medicine
In medicine, these compounds are explored for their potential as therapeutic agents, including anticancer and antiviral properties.
Industry
Industrially, this compound can be used as a flame retardant, plasticizer, or stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of (4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium involves its interaction with molecular targets such as enzymes or receptors. The phenoxy groups can enhance the compound’s binding affinity and specificity. The phosphorus atom can participate in nucleophilic or electrophilic reactions, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in catalysis.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
Tris(4-methylphenyl)phosphine: Similar in structure but with different substituents.
Uniqueness
(4-Methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium is unique due to its specific combination of phenoxy groups, which can impart distinct chemical and physical properties compared to other organophosphorus compounds.
Propriétés
Formule moléculaire |
C28H28O4P+ |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(4-methylphenoxy)-diphenoxy-(3-propan-2-ylphenoxy)phosphanium |
InChI |
InChI=1S/C28H28O4P/c1-22(2)24-11-10-16-28(21-24)32-33(29-25-12-6-4-7-13-25,30-26-14-8-5-9-15-26)31-27-19-17-23(3)18-20-27/h4-22H,1-3H3/q+1 |
Clé InChI |
SJLPEHALYVDDOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)O[P+](OC2=CC=CC=C2)(OC3=CC=CC=C3)OC4=CC=CC(=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



